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CAS No.: 22541-84-0

Cat. No.: B10779119

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing molybdenum (Mo) targets

for X-ray diffraction (XRD) studies. This document covers the fundamental principles,

experimental protocols for both single-crystal and powder XRD, and data analysis

considerations. Molybdenum targets are a powerful tool for probing the atomic structure of

materials and are particularly advantageous for specific sample types encountered in materials

science and drug development.

Introduction to Molybdenum Targets in X-ray
Diffraction
Molybdenum is a common target material in X-ray tubes for generating X-rays for diffraction

experiments. When high-energy electrons strike the molybdenum anode, they produce a

continuous bremsstrahlung spectrum and characteristic X-rays with specific wavelengths. The

most intense and useful of these are the Kα and Kβ lines. For crystallographic studies, the Kα

radiation is typically selected using a monochromator.
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The choice of X-ray source is critical for a successful diffraction experiment. While copper (Cu)

targets are more common for routine analyses, molybdenum targets offer distinct advantages

in certain situations due to their shorter wavelength and higher energy X-rays.

Key Characteristics of Molybdenum Radiation:

Characteristic Wavelength (Å) Energy (keV)

Mo Kα 0.71073 17.45

Mo Kα1 0.70930 17.479

Mo Kα2 0.71359 17.374

Mo Kβ 0.63229 19.608

Advantages and Applications of Molybdenum
Targets
The shorter wavelength of Mo Kα radiation compared to Cu Kα radiation (1.5418 Å) leads to

several key advantages:

Higher Resolution Data: The shorter wavelength allows for the collection of diffraction data to

higher 2θ angles, resulting in higher resolution structural information.

Reduced Absorption Effects: For samples containing heavy elements, the higher energy of

Mo X-rays leads to lower absorption, resulting in better data quality.[1]

Analysis of Small Unit Cells: Molybdenum sources are preferred for materials with small unit

cells as the diffraction spots are closer together, allowing for faster data collection.

Greater Penetration Depth: The "harder" X-rays from molybdenum targets can penetrate

deeper into materials, which is beneficial for in-situ experiments or analyzing samples within

specialized holders like high-pressure cells.[2]

Pair Distribution Function (PDF) Analysis: The use of a molybdenum source allows for data

collection over a wider Q range (up to 17 Å⁻¹), which is essential for PDF analysis of

amorphous and nano-crystalline materials.[2]
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Primary Applications:

Single-Crystal X-ray Diffraction: Determination of the three-dimensional atomic structure of

small molecules, including organic and inorganic compounds, and metal-organic frameworks

(MOFs).[3][4]

Powder X-ray Diffraction: Phase identification, quantitative phase analysis, and Rietveld

refinement of materials where high penetration or high resolution is required.[5][6]

Materials Science: Characterization of metals, alloys, ceramics, and minerals.

Drug Development: Elucidation of the crystal structure of active pharmaceutical ingredients

(APIs) and their polymorphs, which is crucial for understanding their physical and chemical

properties.

Comparison with Copper Targets
The choice between a molybdenum and a copper target depends on the specific requirements

of the experiment.
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Feature Molybdenum (Mo) Target Copper (Cu) Target

Kα Wavelength ~0.71 Å ~1.54 Å

Kα Energy ~17.45 keV ~8.04 keV

Resolution
Higher, more diffraction spots

in a given 2θ range
Lower

Penetration Depth Deeper Shallower

Absorption Lower for heavy elements Higher for heavy elements

Diffraction Intensity Generally lower Generally higher

Ideal Sample Type

Highly absorbing samples,

small unit cells, high-resolution

studies, in-situ experiments

Weakly scattering samples,

large unit cells, routine phase

identification

Data Collection Time

Can be faster for small unit

cells due to compressed

diffraction pattern

Can be faster for weakly

diffracting samples due to

higher intensity

Experimental Protocols
Single-Crystal X-ray Diffraction Protocol
This protocol is a general guideline for collecting data on a typical single-crystal diffractometer

equipped with a molybdenum source.

4.1.1. Sample Preparation and Mounting

Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal

with sharp edges and no visible defects. The ideal crystal size for a molybdenum source is

typically between 0.1 and 0.3 mm in all dimensions.[5]

Mounting:

Place a small amount of cryo-protectant oil (e.g., Paratone-N) on a glass slide.
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Using a micromanipulator or a steady hand, carefully pick up the selected crystal with a

cryo-loop.

Secure the cryo-loop onto a goniometer head.

4.1.2. Instrument Setup and Data Collection

Power On and System Initialization:

Ensure the X-ray generator and detector are powered on and have reached their stable

operating conditions. For a molybdenum source, typical operating power is 50 kV and 30-

40 mA.[7]

Start the instrument control software.

Crystal Centering:

Mount the goniometer head on the diffractometer.

Use the video microscope and goniometer controls to center the crystal in the X-ray beam.

Initial Data Collection (Scout Scans):

Collect a few initial frames (e.g., 2 runs of 12 frames) with a short exposure time (e.g., 10

seconds per frame) to assess the crystal quality and diffraction intensity.[5]

Unit Cell Determination:

The software will automatically index the reflections from the scout scans to determine the

unit cell parameters and crystal system.

Refine the unit cell parameters using a larger number of reflections.

Data Collection Strategy:

Based on the crystal system and desired resolution, the software will propose a data

collection strategy. This typically involves a series of scans at different goniometer angles

to collect a complete dataset.
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For molybdenum radiation, data is typically collected to a 2θ angle of 50-60°.[8]

Full Data Collection:

Execute the full data collection strategy. The exposure time per frame will depend on the

crystal's scattering power and can range from a few seconds to several minutes.

Data Integration and Reduction:

After data collection, the software integrates the raw diffraction images to obtain the

intensity of each reflection.

The data is then corrected for various factors, including Lorentz-polarization effects,

absorption, and crystal decay.

4.1.3. Structure Solution and Refinement

Structure Solution: Use direct methods or Patterson methods to determine the initial

positions of the atoms in the unit cell.

Structure Refinement: Refine the atomic positions, displacement parameters, and other

structural parameters against the experimental data using least-squares methods. This is

typically done using software packages like SHELXL or Olex2.

Powder X-ray Diffraction Protocol
This protocol outlines the general steps for collecting powder XRD data using a diffractometer

with a molybdenum source.

4.2.1. Sample Preparation

Grinding: The sample should be a fine, homogeneous powder to ensure random orientation

of the crystallites.

For brittle materials, grind the sample using a mortar and pestle.

For ductile or soft materials, specialized grinding techniques may be necessary to avoid

introducing strain.
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Sample Mounting:

Reflection Geometry: Pack the powder into a sample holder, ensuring a flat and smooth

surface that is flush with the holder's reference plane.

Transmission Geometry: Load the powder into a thin-walled capillary tube (e.g.,

borosilicate or quartz). This is often preferred for Mo radiation to minimize absorption and

preferred orientation effects.[2]

4.2.2. Instrument Setup and Data Collection

Instrument Configuration:

Select the molybdenum X-ray tube.

Choose the appropriate optics for your experiment (e.g., parallel beam or Bragg-Brentano

geometry).

Ensure the detector is suitable for the higher energy of Mo X-rays.

Data Collection Parameters:

2θ Range: The scan range will depend on the material being analyzed. A typical range for

phase identification might be 5° to 50° 2θ. For Rietveld refinement or PDF analysis, a

wider range may be necessary.

Step Size: A common step size is 0.02° 2θ.

Scan Speed/Time per Step: This depends on the sample's crystallinity and the desired

signal-to-noise ratio. Longer collection times will be needed for weakly scattering or

amorphous samples. A typical scan might take several hours.[5]

Tube Power: Set the X-ray generator to a stable operating power, for instance, 40-50 kV

and 30-40 mA.

4.2.3. Data Analysis
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Phase Identification: The collected diffraction pattern is compared to a database of known

materials (e.g., the Powder Diffraction File from the ICDD) to identify the crystalline phases

present in the sample. Software such as HighScore Plus or Match! can be used for this

purpose.

Quantitative Analysis: The relative amounts of different crystalline phases can be determined

from the diffraction pattern.

Rietveld Refinement: This is a powerful technique for refining the crystal structure of the

identified phases. It involves fitting a calculated diffraction pattern to the experimental data.

Software packages like GSAS-II, FullProf, or TOPAS are commonly used for Rietveld

refinement.

Data Presentation
Quantitative Data Summary

Parameter
Single-Crystal XRD (Mo
Source)

Powder XRD (Mo Source)

Typical Crystal/Sample Size 0.1 - 0.3 mm Several milligrams

Typical Tube Voltage 50 kV 40 - 60 kV[2]

Typical Tube Current 30 - 40 mA 30 - 40 mA

Typical 2θ Range 3° - 60°
5° - 50° (for phase ID), wider

for Rietveld/PDF

Typical Step Size N/A (frame-based) 0.01° - 0.02°

Typical Exposure/Scan Time 5 - 60 s/frame
1 - 10 s/step (several hours

total)

Achievable Resolution < 0.8 Å
Dependent on instrument

geometry and sample
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Single-Crystal XRD Experimental Workflow.
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Powder XRD Experimental Workflow.
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X-ray Source

Radiation Properties

Experimental Advantages Primary Applications

Molybdenum Target

Shorter Wavelength
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Higher Energy
(~17.45 keV)
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Deeper Penetration

Single-Crystal Structure Determination

Advanced Powder Diffraction
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Advantages of Molybdenum Targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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